Cas no 2227865-48-5 (rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid
- 2227865-48-5
- EN300-1741050
-
- インチ: 1S/C13H13NO2/c1-14-11-5-3-2-4-8(11)6-12(14)9-7-10(9)13(15)16/h2-6,9-10H,7H2,1H3,(H,15,16)/t9-,10-/m1/s1
- InChIKey: QBURRLFSQRNKFV-NXEZZACHSA-N
- ほほえんだ: OC([C@@H]1C[C@H]1C1=CC2C=CC=CC=2N1C)=O
計算された属性
- せいみつぶんしりょう: 215.094628657g/mol
- どういたいしつりょう: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 42.2Ų
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1741050-0.25g |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
2227865-48-5 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1741050-0.5g |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
2227865-48-5 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1741050-2.5g |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
2227865-48-5 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1741050-0.05g |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
2227865-48-5 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1741050-10g |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
2227865-48-5 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1741050-1g |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
2227865-48-5 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1741050-5.0g |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
2227865-48-5 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1741050-10.0g |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
2227865-48-5 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1741050-5g |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
2227865-48-5 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1741050-1.0g |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid |
2227865-48-5 | 1g |
$1414.0 | 2023-06-03 |
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acidに関する追加情報
Professional Introduction to Rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic Acid (CAS No. 2227865-48-5)
Rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2227865-48-5, belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of intense study in medicinal chemistry. The unique combination of a cyclopropane ring and an indole moiety in its molecular structure imparts distinct chemical and biological characteristics that are being explored for various therapeutic applications.
The molecular framework of Rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted with a 1-methyl-1H-indol-2-yl group, which is connected to a carboxylic acid functional group at the 1-position. This structural configuration suggests potential interactions with biological targets, particularly enzymes and receptors, which are critical in modulating cellular processes. The presence of the indole moiety, known for its role in various bioactive natural products and pharmaceuticals, further enhances the compound's pharmacological relevance.
In recent years, there has been a surge in research focused on the development of novel scaffolds that can serve as leads for drug discovery. The cyclopropane core is particularly noteworthy due to its rigid three-membered ring structure, which can effectively mimic the conformational preferences of biologically relevant molecules. This rigidity often translates into high binding affinity and selectivity when interacting with target proteins. The incorporation of an indole group into this framework adds another layer of complexity, as indole derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Current studies have highlighted the potential of Rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid as a key intermediate in the synthesis of more complex pharmacophores. Researchers have been exploring its utility in generating derivatives that exhibit enhanced pharmacological profiles. For instance, modifications at the indole ring or the cyclopropane moiety have been investigated to optimize solubility, metabolic stability, and target engagement. These efforts align with the broader goal of developing next-generation therapeutics that are more effective and have fewer side effects compared to existing treatments.
The synthetic pathways for Rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid have been refined to ensure high yields and purity, which are essential for downstream applications such as preclinical testing. Advanced synthetic techniques, including transition metal-catalyzed reactions and asymmetric synthesis methods, have been employed to achieve the desired stereochemical configuration. The ability to produce this compound with high enantiomeric purity is particularly important given the growing evidence that stereoisomers can exhibit vastly different biological activities.
One of the most compelling aspects of Rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid is its potential as a tool compound in biochemical assays and drug discovery campaigns. Its unique structural features make it an excellent candidate for probing enzyme mechanisms and identifying new therapeutic targets. For example, researchers have utilized this compound to study the interactions between enzymes and small molecule inhibitors, providing insights that could lead to the development of novel drugs with improved efficacy.
The pharmacological evaluation of Rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid has revealed several promising activities in preclinical models. Initial studies have shown that derivatives derived from this scaffold exhibit potent effects on various disease pathways. These findings have spurred further investigation into its potential therapeutic applications, particularly in areas such as neurodegenerative diseases and cancer. The ability of this compound to modulate key biological processes underscores its significance as a lead molecule in drug discovery.
As research continues to evolve, the role of Rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid is expected to expand further. New synthetic methodologies may emerge that allow for more efficient production and functionalization of this compound, while computational modeling techniques could provide deeper insights into its interactions with biological targets. These advancements will undoubtedly contribute to a more comprehensive understanding of its pharmacological potential and pave the way for innovative therapeutic strategies.
In conclusion, Rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2227865-48) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmacophores with significant therapeutic promise. Its unique combination of a cyclopropane ring and an indole moiety makes it a valuable asset in pharmaceutical research. As our understanding of its biological activities grows and new synthetic approaches are developed, this compound is poised to play an increasingly important role in the discovery and development of next-generation medicines.
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